

# Crystal structure analysis of 5-(Dimethylamino)-2-nitrophenol

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## Compound of Interest

Compound Name:	5-(Dimethylamino)-2-nitrophenol
CAS No.:	14703-83-4
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An In-depth Technical Guide to the Crystal Structure Analysis of **5-(Dimethylamino)-2-nitrophenol**

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This guide provides a comprehensive technical overview of the methodologies and scientific reasoning involved in the crystal structure analysis of **5-(Dimethylamino)-2-nitrophenol**. While a definitive published crystal structure for this specific molecule is not readily available, this document serves as a roadmap for researchers, scientists, and drug development professionals on how to approach such an analysis, from synthesis to advanced structural elucidation. The principles and protocols outlined herein are grounded in established crystallographic and chemical practices.

## Introduction: The Significance of Crystal Structure Analysis

The three-dimensional arrangement of atoms and molecules in a crystalline solid is fundamental to its physical and chemical properties. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount as it dictates solubility, stability, bioavailability, and manufacturability. **5-(Dimethylamino)-2-nitrophenol**, a derivative of nitrophenol, possesses functional groups—a hydroxyl group, a nitro group, and a dimethylamino group—that are capable of forming a variety of intermolecular interactions. These interactions are the cornerstone of the crystal lattice and understanding them is crucial for predicting the material's behavior.<sup>[1][2]</sup>

Nitrophenols are a class of compounds used in the synthesis of dyes, pharmaceuticals, and other industrial chemicals.<sup>[3][4]</sup> The introduction of a dimethylamino group can significantly influence the electronic properties and intermolecular bonding potential of the molecule, making its crystal structure of particular interest. This guide will walk through the essential steps to determine and analyze this structure.

## Synthesis and Purification of 5-(Dimethylamino)-2-nitrophenol

A plausible synthetic route for **5-(Dimethylamino)-2-nitrophenol** involves the nitration of 3-(dimethylamino)phenol. The directing effects of the hydroxyl and dimethylamino groups will favor the substitution at the ortho position to the hydroxyl group.

### Experimental Protocol: Synthesis

- **Reaction Setup:** In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve 3-(dimethylamino)phenol in a suitable solvent like glacial acetic acid.
- **Nitration:** Cool the solution in an ice bath. Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise while maintaining a low temperature to control the reaction rate and prevent over-nitration. The general principle of nitrating phenols is well-established.<sup>[5]</sup>
- **Quenching and Neutralization:** After the addition is complete, allow the reaction to stir for a specified time before quenching it by pouring it over ice. Neutralize the solution carefully with a base, such as sodium carbonate, until a precipitate forms.

- Isolation and Purification: Collect the crude product by filtration. Purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final product.[6] The purity can be confirmed by techniques like NMR spectroscopy and mass spectrometry.

## Single Crystal Growth: The Gateway to Diffraction

Obtaining high-quality single crystals is often the most challenging step in crystal structure analysis. The choice of solvent and crystallization technique is critical.[7] For **5-(Dimethylamino)-2-nitrophenol**, several methods can be explored.

### Crystallization Techniques

- Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) to form a nearly saturated solution.[7] Cover the container with a perforated film to allow for slow evaporation of the solvent.
- Vapor Diffusion: This technique is ideal for small quantities of the compound. A concentrated solution of the compound in one solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.[8]
- Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and then allow it to cool slowly.[9] This can be done at room temperature or in a controlled cooling environment.

The selection of the appropriate solvent is crucial and often requires screening multiple solvents and solvent systems.[10][11]

## Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once suitable single crystals are obtained, the next step is to use X-ray diffraction to determine the arrangement of atoms in the crystal lattice.

### Experimental Workflow for SC-XRD

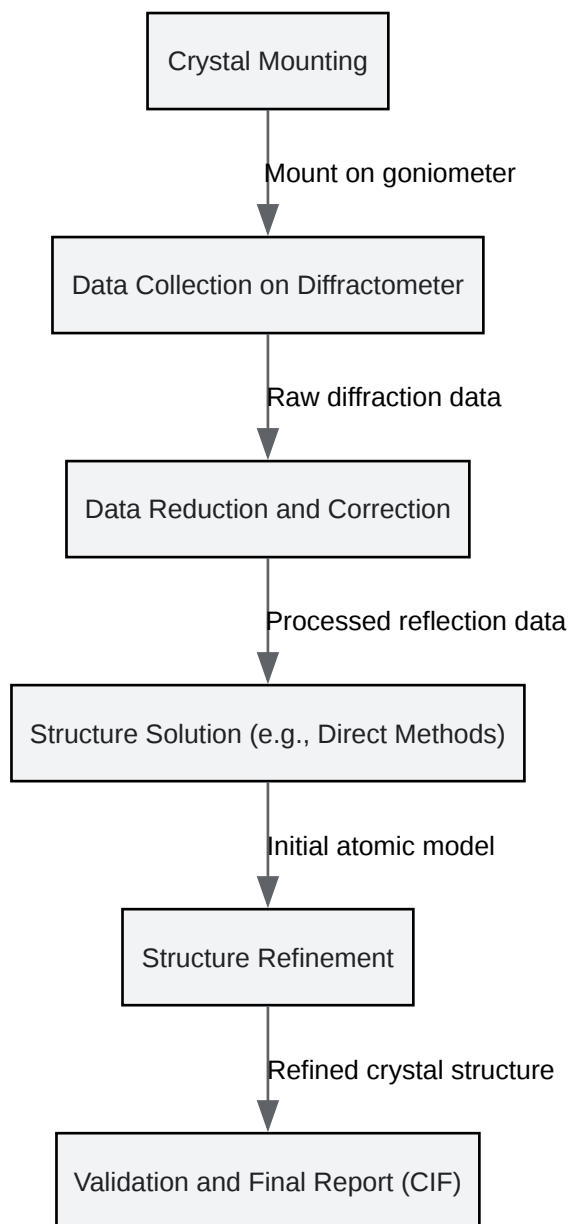


Figure 1: Single-Crystal X-ray Diffraction Workflow

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Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

## Detailed Steps:

- **Data Collection:** A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations.[12] A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector.[13]
- **Structure Solution and Refinement:** The collected data is processed to determine the unit cell parameters and space group. The structure is then solved using computational methods like direct methods or Patterson synthesis to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and determine the final atomic coordinates and displacement parameters.[14]

## Hypothetical Crystallographic Data

The following table presents hypothetical crystallographic data for **5-(Dimethylamino)-2-nitrophenol**, which would be expected from a successful analysis.

Parameter	Hypothetical Value
Chemical formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>3</sub>
Formula weight	182.18 g/mol
Crystal system	Monoclinic
Space group	P2 <sub>1</sub> /c
a, b, c (Å)	8.5, 12.3, 9.1
α, β, γ (°)	90, 105.2, 90
Volume (Å <sup>3</sup> )	915.4
Z	4
Calculated density (g/cm <sup>3</sup> )	1.32
R-factor	< 0.05

## Analysis of Intermolecular Interactions

The key to understanding the solid-state properties of **5-(Dimethylamino)-2-nitrophenol** lies in its intermolecular interactions. The functional groups present suggest the possibility of several types of non-covalent interactions.[15][16]

## Potential Interactions:

- **Hydrogen Bonding:** The phenolic hydroxyl group is a strong hydrogen bond donor, and the oxygen atoms of the nitro group and the nitrogen of the dimethylamino group are potential acceptors. This could lead to the formation of chains or networks of molecules.[1][17]
- **$\pi$ - $\pi$  Stacking:** The aromatic ring can participate in  $\pi$ - $\pi$  stacking interactions, which would contribute to the overall stability of the crystal packing.[17]
- **C-H...O Interactions:** Weak C-H...O hydrogen bonds involving the methyl groups and the nitro or hydroxyl groups may also be present.

## Visualization of Potential Interactions

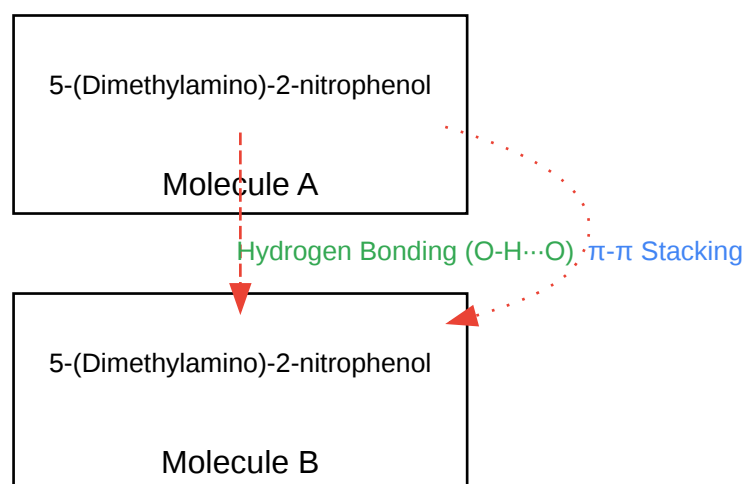


Figure 2: Potential Intermolecular Interactions

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